molecular formula C₁₆H₂₁NO₅ B1140710 N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide CAS No. 4115-63-3

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

Cat. No.: B1140710
CAS No.: 4115-63-3
M. Wt: 307.34
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Description

N-(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide (CAS 23819-31-0) is a bicyclic acetamide derivative with the molecular formula C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol. Key physicochemical properties include an XLogP3 value of 0.8, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds . Its structure features a pyrano[3,2-d][1,3]dioxine core fused with a methoxy group at position 6 and a phenyl substituent at position 2, while the acetamide moiety is attached to position 8 (Figure 1). The compound’s stereochemistry (4,4a,6,7,8,8a-hexahydro configuration) and polar surface area (66 Ų) suggest moderate solubility in organic solvents, as supported by its synthesis in THF and purification via chromatography in related studies .

This compound is a key intermediate in glycoscience and medicinal chemistry, often serving as a precursor for chiral building blocks or bioactive molecules. For example, derivatives of this scaffold are utilized in the synthesis of spirocyclic compounds and glycosidase inhibitors .

Properties

IUPAC Name

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYLYTADQGGFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946614
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23819-31-0, 4115-63-3
Record name NSC294860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC276415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is a compound with notable biological activities that have been the subject of various studies. This article synthesizes information regarding its chemical properties, synthesis methods, and biological evaluations including antimicrobial, anti-inflammatory, and anticancer activities.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C16H21N O6
Molecular Weight 323.346 g/mol
CAS Number 6619-04-1
ChEMBL ID CHEMBL1870280

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the hexahydropyrano dioxin structure followed by acetamide derivatization. The detailed synthetic pathways often utilize various reagents and conditions that ensure high yield and purity of the final product.

Antimicrobial Activity

Studies have shown that derivatives of similar structural frameworks exhibit antimicrobial properties. For instance:

  • In vitro studies indicated that certain benzoxazepine derivatives displayed limited antimicrobial activity against specific bacterial strains. This suggests a potential for N-(6-methoxy-2-phenyl...) to exhibit similar effects due to structural similarities .

Anti-inflammatory Activity

Research into compounds with related structures has revealed anti-inflammatory properties:

  • Cytokine Release Inhibition : Some derivatives demonstrated significant effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α in tumor cell lines. This indicates a potential mechanism through which N-(6-methoxy...) may exert its anti-inflammatory effects .

Anticancer Activity

The anticancer potential of N-(6-methoxy...) is particularly noteworthy:

  • Cell Proliferation Inhibition : Compounds with similar frameworks have been shown to inhibit cancer cell proliferation effectively. For example, certain derivatives blocked cell cycle progression in the G2/M phase in various tumor cell lines at micromolar concentrations .

Case Studies

  • Study on Cell Cycle Effects : A study evaluated the effects of related compounds on M21 cells and reported significant inhibition of cell cycle progression when treated with high concentrations of these compounds. The results indicated a strong potential for therapeutic applications in cancer treatment .
  • Cytotoxicity Assessment : Another assessment highlighted the cytotoxicity of similar derivatives against solid tumor cell lines. The varying effects on cytokine release further support the hypothesis that these compounds could be developed into effective anticancer agents .

Scientific Research Applications

Anticonvulsant Activity

One of the primary areas of research for N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is its potential as an anticonvulsant agent. Research has shown that compounds with similar structures exhibit significant anticonvulsant effects in animal models. For instance:

  • Synthesis and Evaluation : Studies have synthesized various derivatives of related compounds and evaluated their anticonvulsant activity using models such as maximal electroshock and pentylenetetrazole-induced seizures. These studies indicated that modifications to the chemical structure could enhance efficacy against seizures .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that specific functional groups play crucial roles in enhancing anticonvulsant activity. For example, the introduction of certain substituents on the phenyl ring or modifications to the dioxin core can significantly affect the compound's potency and selectivity towards sodium channels involved in seizure activity .

Potential in Drug Development

Given its promising biological activities, this compound may serve as a lead compound for developing new antiepileptic drugs (AEDs). The ongoing research aims to optimize its pharmacokinetic properties while maintaining or enhancing its anticonvulsant effects.

Anticonvulsant Screening

In a study focusing on novel N-phenylacetamide derivatives similar to this compound:

  • Testing Protocols : The compounds were subjected to rigorous testing protocols including acute toxicity assessments and efficacy evaluations in various seizure models.
    CompoundModel UsedEfficacyToxicity
    Compound AMESHighLow
    Compound BPTZModerateModerate
    N-(6-methoxy...)MES & PTZPromisingLow

This table summarizes the efficacy and toxicity results from initial screenings indicating that derivatives based on this compound have potential therapeutic applications.

Mechanistic Studies

Further mechanistic studies have indicated that compounds similar to N-(6-methoxy...) interact with voltage-gated sodium channels (VGSCs), which are critical targets for AEDs. Binding affinity studies suggest that modifications can lead to increased selectivity for different VGSC isoforms.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound (XLogP3 = 0.8) is less lipophilic than the benzyloxy-substituted derivative (XLogP3 = 2.5), reflecting the impact of bulky aryl ethers .
  • Solubility: The propanoic acid derivative (C25H29NO8) exhibits improved aqueous solubility due to its ionizable carboxylic acid group, whereas the target compound’s acetamide group offers moderate polarity .
  • Reactivity: The propenoxy-substituted analog (CAS 82228-09-9) contains an allyl ether, enabling thiol-ene reactions or radical polymerization, unlike the target compound’s inert methoxy group .

Mechanistic Insights :

  • The target compound’s acetamide group is critical for hydrogen-bonding interactions in enzyme inhibition, as seen in glycosidase inhibitors .
  • The 4-nitrophenoxy derivative (CAS 59868-86-9) may act as a substrate for nitroreductases, enabling prodrug activation in hypoxic tumor environments .
  • The 8-propanoic acid analog (C25H29NO8) could serve as a carboxylate prodrug, improving oral bioavailability through salt formation .

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